molecular formula C31H48O2 B14709438 4,4'-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol) CAS No. 19072-70-9

4,4'-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol)

Cat. No.: B14709438
CAS No.: 19072-70-9
M. Wt: 452.7 g/mol
InChI Key: XSHHGHQTSXODJP-UHFFFAOYSA-N
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Description

4,4’-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol) is a sterically hindered phenolic antioxidant. This compound is known for its ability to stabilize polymers and other materials by preventing oxidative degradation. It is widely used in various industrial applications due to its high efficiency and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol) typically involves the reaction of 2,6-di-tert-butylphenol with a suitable alkylating agent such as propane-1,1-diyl chloride. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium hydroxide to facilitate the alkylation process. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction mixture is typically purified using distillation or recrystallization techniques to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The antioxidant activity of 4,4’-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This prevents the free radicals from initiating or propagating oxidative chain reactions. The steric hindrance provided by the tert-butyl groups enhances the stability of the phenolic radicals formed during this process, making the compound highly effective as an antioxidant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol) is unique due to its high steric hindrance, which provides exceptional stability and effectiveness as an antioxidant. This makes it particularly valuable in applications where long-term stability and resistance to oxidative degradation are critical .

Properties

CAS No.

19072-70-9

Molecular Formula

C31H48O2

Molecular Weight

452.7 g/mol

IUPAC Name

2,6-ditert-butyl-4-[1-(3,5-ditert-butyl-4-hydroxyphenyl)propyl]phenol

InChI

InChI=1S/C31H48O2/c1-14-21(19-15-22(28(2,3)4)26(32)23(16-19)29(5,6)7)20-17-24(30(8,9)10)27(33)25(18-20)31(11,12)13/h15-18,21,32-33H,14H2,1-13H3

InChI Key

XSHHGHQTSXODJP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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